[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
“[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid” is a chemical compound that has found significant use in various fields of research and industry. It may be used as a reagent for sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reductive coupling of amine and carbonyl of the aldehydes/ketones in the presence of AcOH, EDC, and NaBH .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: CF3C6H4B(OH)2 . The molecular weight of this compound is 189.93 .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used as a reactant in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the -OCF3 group. This group increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of boronic acid compounds, such as methanesulfonate salts of boronic acids, reveals their potential in materials science and chemistry. For instance, the crystal structure of a methanesulfonate salt of a related boronic acid compound was determined using X-ray crystallography, highlighting the strong hydrogen bonding and monomeric forms in crystals, which can be crucial for understanding the properties and reactivity of boronic acid derivatives (Iwatsuki et al., 2011).
Catalysis and Organic Synthesis
Boronic acids, including derivatives of [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid, play a significant role in catalysis and organic synthesis. They have been shown to catalyze dehydrative condensation between carboxylic acids and amines, contributing to the synthesis of peptides and other organic compounds. This catalytic activity is attributed to the unique properties of boronic acids, which can interact with various functional groups under mild conditions, promoting efficient and selective reactions (Wang et al., 2018).
Protective Groups in Synthesis
Boronic esters derived from this compound have been utilized as protective groups for diols. This application is especially relevant in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are necessary. The ability to protect diols under mild conditions and then remove the protecting groups without harming sensitive functional groups is crucial for the efficient synthesis of targeted molecules (Shimada et al., 2018).
Boronic Acid Catalysis
The emerging field of boronic acid catalysis highlights the versatility of boronic acids, including this compound derivatives, in organic synthesis. Boronic acids act as catalysts in various reactions, such as amide formation from carboxylic acids and amines, cycloadditions, and Friedel-Crafts-type reactions. These catalytic processes benefit from the mild and selective reaction conditions offered by boronic acid catalysis, emphasizing the significance of boronic acids in developing sustainable and efficient synthetic methodologies (Hall, 2019).
Mechanism of Action
Target of Action
The primary target of [4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the SM cross-coupling reaction . This results in the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the compound’s action
Properties
IUPAC Name |
[4-methylsulfonyl-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYFKLWPQHPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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